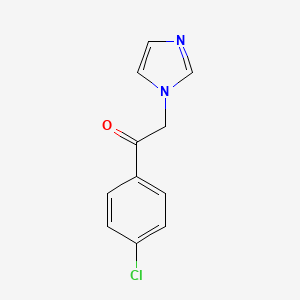

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Descripción general

Descripción

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C11H9ClN2O and its molecular weight is 220.65 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.5 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, also known as CB0783750 , is a compound with significant biological activity, particularly in pharmacological contexts. Its molecular formula is , and it has a molecular weight of 220.65 g/mol. This compound has garnered attention for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties.

- Molecular Formula :

- Molecular Weight : 220.65 g/mol

- CAS Number : 24155-32-6

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different strains indicate significant antibacterial activity.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 - 0.025 |

| Escherichia coli | 0.0039 - 0.025 |

These results suggest that the compound could serve as a potential candidate for developing new antibacterial agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It acts by inhibiting specific inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation. For example, studies have indicated that it may inhibit the activity of pro-inflammatory cytokines .

Anticancer Properties

In vitro studies have explored the anticancer potential of this compound against various cancer cell lines. The results indicate that the compound can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cellular signaling pathways.

| Cancer Cell Line | GI50 (µM) |

|---|---|

| A549 (Lung) | 2.4 |

| HepG2 (Liver) | 3.8 |

| MCF-7 (Breast) | 5.1 |

These findings highlight its potential as an anticancer agent .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific cellular targets involved in inflammatory and apoptotic signaling pathways. For instance, docking studies have suggested that the compound may bind to key proteins involved in these processes, thereby influencing their activity .

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety of this compound in various biological contexts:

- Antibacterial Efficacy : A study assessing the antibacterial activity of multiple imidazole derivatives found that this compound displayed superior activity against resistant strains of bacteria compared to standard antibiotics.

- Anti-inflammatory Effects : Another research project focused on the anti-inflammatory properties demonstrated that treatment with this compound significantly reduced markers of inflammation in animal models of arthritis.

- Cancer Cell Line Studies : In a comparative study on various imidazole derivatives, this compound was shown to have a higher potency in inhibiting the proliferation of cancer cells than many other tested compounds.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)-2-imidazol-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-3-1-9(2-4-10)11(15)7-14-6-5-13-8-14/h1-6,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFVNVYRKXDPGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN2C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178855 | |

| Record name | 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

31.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666768 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

24155-32-6 | |

| Record name | 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24155-32-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024155326 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.841 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the significance of heme oxygenase inhibition, and how does 1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one factor into this?

A: Heme oxygenases (HO-1 and HO-2) are enzymes that catalyze the degradation of heme, a process yielding biliverdin, iron, and carbon monoxide. [] Inhibiting these enzymes can modulate various physiological processes, making them attractive targets for therapeutic intervention in conditions like inflammation and oxidative stress.

Q2: How does the structure of this compound influence its activity as a potential heme oxygenase inhibitor?

A: The structure of this compound and its analogues plays a crucial role in their ability to inhibit heme oxygenase. Research highlights the impact of modifying the aromatic and azole moieties within similar compounds. [] For instance, halogen substitutions on the aromatic ring, like the chlorine atom in this compound, have been linked to potent HO-1 inhibition. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.